3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Overview
Description
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine is a chemical compound with the molecular formula C6H3ClF3NS. It has a molecular weight of 213.6 . This compound is used in the synthesis of dual MAGL and FAAH inhibitors, as well as Cytidine triphosphate synthase 1 (CTRS1) inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C6H3ClF3NS, and its molecular weight, 213.6 . Additional physical and chemical properties are not provided in the available resources .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Novel Triazolo[4,3-a]Pyridine Derivatives: A study demonstrated a facile one-pot synthesis of novel triazolo[4,3-a]pyridine derivatives, incorporating the trifluoromethyl moiety, using microwave irradiation, showing weak antifungal activity (Yang et al., 2015).
- Formation of Fungicide Fluazinam: The asymmetric unit of fluazinam, a fungicide, includes 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, where the compound forms dimers and chains yielding a three-dimensional network (Jeon et al., 2013).
- Review of Pesticide Synthesis: The compound is widely used in synthesizing pesticides, as reviewed in the paper discussing the normal processes of its synthesis (Xin-xin, 2006).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Phosphorescent Materials in OLEDs: A study on cyclometalated Ir(III) complexes, used as phosphorescent materials in OLEDs, involved theoretical calculations on complexes with this compound as the primary ligand, indicating its role in improving OLED efficiency (Guo et al., 2019).
Antioxidant and Antimicrobial Properties
- Antioxidant and Antimicrobial Synthesis: Research on the synthesis and characterization of triazole derivatives showed their potential in antioxidant and antimicrobial applications (Bekircan et al., 2008).
Fluorescent Material Synthesis
- Fluorophore Synthesis: The compound was used in synthesizing novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores, showcasing its utility in creating materials that fluoresce green light in solutions (Moseev et al., 2020).
Pharmaceutical Synthesis
- Synthesis of Antifungal Agents: A paper detailed the synthesis of a novel triazolo[4,3-a]pyridine compound with demonstrated antifungal activity, illustrating its pharmaceutical synthesis applications (Wang et al., 2018).
Electrophilic Substitutions and Derivative Synthesis
- Halogen Shuffling in Pyridines: The compound undergoes neat conversions and isomerizations when treated with lithium diisopropylamide and iodine, highlighting its role in electrophilic substitutions (Mongin et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N4S/c10-4-1-3(8(11,12)13)2-17-5(4)21-7-18-6(19-20-7)9(14,15)16/h1-2H,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXYXQDNUBCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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